synthesis and characterization of 2-Fluorophenylsulfur Pentafluoride
synthesis and characterization of 2-Fluorophenylsulfur Pentafluoride
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorophenylsulfur Pentafluoride
Authored by: A Senior Application Scientist
Abstract
The pentafluorosulfanyl (SF₅) group is of profound interest in medicinal chemistry, agrochemistry, and materials science, often regarded as a "super-trifluoromethyl" moiety due to its unique combination of high electronegativity, lipophilicity, and exceptional chemical stability.[1] The introduction of the SF₅ group into aromatic systems can significantly enhance the biological and material properties of molecules.[2][3] This guide provides a comprehensive technical overview of the , a key building block for accessing novel chemical entities. We will explore modern, practical synthetic methodologies, moving beyond historical routes that relied on hazardous and low-yielding reagents. Detailed experimental protocols are provided, alongside a thorough discussion of the analytical techniques required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of SF₅-containing compounds.
Introduction: The Significance of the Pentafluorosulfanyl Group
The SF₅ group possesses a unique set of physicochemical properties that make it highly attractive for molecular design. It is more electronegative and more lipophilic than the benchmark trifluoromethyl (CF₃) group, a combination that is rare among functional groups.[1] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa of proximal functional groups in drug candidates.[3] 2-Fluorophenylsulfur pentafluoride serves as a versatile reagent, enabling the introduction of both a fluorine atom and a pentafluorosulfanyl group, which are valuable modifications in the synthesis of pharmaceuticals and advanced materials.[4][5]
Historically, the synthesis of arylsulfur pentafluorides was a significant challenge, often involving dangerous reagents like elemental fluorine (F₂) or expensive ones like silver difluoride (AgF₂), which resulted in low yields and limited substrate scope.[1][6][7] The development of more practical and scalable methods has been a crucial advancement, opening the door for broader exploration and application of this "super-trifluoromethyl" group.[8]
Synthesis of 2-Fluorophenylsulfur Pentafluoride: A Modern Two-Step Approach
The most practical and widely adopted method for synthesizing arylsulfur pentafluorides, including the 2-fluoro derivative, is a two-step process starting from the corresponding diaryl disulfide. This strategy avoids the direct use of highly reactive and hazardous fluorinating agents by proceeding through a stable, isolable intermediate: an arylsulfur chlorotetrafluoride (ArSF₄Cl).[8][9]
The overall transformation is as follows:
-
Oxidative Chlorofluorination: The starting material, 2,2'-difluorodiphenyl disulfide, is treated with chlorine (Cl₂) in the presence of an alkali metal fluoride (e.g., potassium fluoride, KF) to form 2-fluorophenylsulfur chlorotetrafluoride (2-F-C₆H₄SF₄Cl).[10]
-
Fluoride Exchange: The intermediate SF₄Cl compound is then converted to the final SF₅ product by replacing the chlorine atom with fluorine, using a suitable fluoride source such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF).[8][9]
This method is advantageous because the reagents are more common, less hazardous, and the reaction conditions are milder, leading to higher yields and broader applicability.[9]
Logical Workflow for Synthesis
Caption: Two-step synthesis of 2-Fluorophenylsulfur Pentafluoride.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride (Intermediate)
-
Preparation: To a dry reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, add anhydrous potassium fluoride (KF) and anhydrous acetonitrile (MeCN).
-
Starting Material: Dissolve 2,2'-difluorodiphenyl disulfide in anhydrous acetonitrile and add it to the reaction vessel.
-
Reaction: Cool the mixture in an ice bath. Slowly bubble chlorine gas (Cl₂) through the stirred suspension. The reaction is exothermic and should be controlled by the rate of chlorine addition.
-
Monitoring: Monitor the reaction progress using ¹⁹F NMR or GC-MS until the starting disulfide is fully consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium salts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude 2-fluorophenylsulfur chlorotetrafluoride can be purified by vacuum distillation to yield the pure intermediate.[8]
Protocol 2: Synthesis of 2-Fluorophenylsulfur Pentafluoride (Final Product)
-
Preparation: In a dry, fluoride-resistant reaction vessel (e.g., Teflon or a passivated metal reactor), place the purified 2-fluorophenylsulfur chlorotetrafluoride from the previous step.
-
Fluorinating Agent: Add a fluoride source, such as zinc fluoride (ZnF₂). The use of ZnF₂ is often preferred for its ease of handling compared to anhydrous HF.[9]
-
Reaction: Heat the reaction mixture with vigorous stirring. The temperature required will depend on the specific fluoride source used but is typically in the range of 120-130 °C.[11]
-
Monitoring: The conversion of the SF₄Cl group to the SF₅ group can be effectively monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the SF₄Cl signal and the appearance of the characteristic SF₅ signals.
-
Isolation: The product, 2-Fluorophenylsulfur Pentafluoride, is a liquid and can be isolated directly from the reaction mixture by vacuum distillation.[11]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Fluorophenylsulfur Pentafluoride.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 864230-02-4 | [4][12] |
| Molecular Formula | C₆H₄F₆S | [4][5][12] |
| Molecular Weight | 222.15 g/mol | [4][5][12] |
| Appearance | Colorless to almost colorless clear liquid | [4][13] |
| Boiling Point | 94 °C at 120 mmHg | [4][5] |
| Purity (Typical) | ≥97% (GC) | [4][5][13] |
| Storage | Store at 2 - 8 °C | [4][5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is the most definitive technique for characterizing arylsulfur pentafluorides. The SF₅ group gives a characteristic A₄B pattern (a quintet for the four equatorial fluorines, Fₑ, and a doublet for the single axial fluorine, Fₐ) when there are no other fluorine atoms on the aromatic ring. However, in 2-Fluorophenylsulfur Pentafluoride, these signals will be further split by the fluorine atom on the aromatic ring (Fₐᵣ).
-
¹⁹F NMR: The spectrum is expected to show three distinct fluorine environments:
-
SF₅ (Axial F): A complex multiplet (doublet of multiplets) due to coupling with the four equatorial SF₅ fluorines and the ortho-aromatic fluorine.
-
SF₅ (Equatorial F): A complex multiplet due to coupling with the axial SF₅ fluorine and potentially smaller couplings to the aromatic fluorine.
-
Aromatic F: A multiplet due to coupling with the neighboring protons and the SF₅ group.
-
-
¹H NMR: The spectrum will show signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the two strongly electron-withdrawing fluorine substituents.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with characteristic C-F couplings.
Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the presence of the SF₅ group, which has strong and characteristic absorption bands.
-
Key Absorptions: Strong bands are expected in the 860-910 cm⁻¹ region, which are diagnostic for the S-F stretching vibrations of the pentafluorosulfanyl group.[6] Additional strong absorptions corresponding to C-F stretching of the aromatic fluorine will also be present, typically in the 1100-1300 cm⁻¹ range.[14]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Expected Ions: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 222. Fragmentation may involve the loss of fluorine atoms or the entire SF₅ group.
Table 2: Summary of Key Characterization Data
| Technique | Expected Observation |
| ¹⁹F NMR | Complex multiplets for SF₅ (axial), SF₅ (equatorial), and aromatic F. |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). |
| IR | Strong S-F stretching bands at ~860-910 cm⁻¹. Strong aromatic C-F stretching bands. |
| MS (EI) | Molecular ion peak at m/z = 222. |
| GC | A single major peak indicating high purity (≥97%). |
Conclusion
The two-step synthesis of 2-Fluorophenylsulfur Pentafluoride via an arylsulfur chlorotetrafluoride intermediate represents a robust and practical route for accessing this valuable chemical building block. This method overcomes the significant safety and yield limitations of older direct fluorination techniques. The identity and purity of the final product can be unequivocally confirmed through a combination of standard analytical methods, with ¹⁹F NMR and IR spectroscopy being particularly diagnostic. As the demand for advanced molecules in pharmaceuticals and materials science continues to grow, efficient access to unique building blocks like 2-Fluorophenylsulfur Pentafluoride is critical for enabling innovation.
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